3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid
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Overview
Description
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid: is a compound that combines a bicyclo[111]pentane core with an azetidine ring, stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine typically involves the ring-opening of [1.1.1]propellane, a highly strained bicyclic compound. The process often includes the use of photocatalysts and organocatalysts to generate chiral intermediates under mild conditions . The reaction conditions are designed to ensure high yield and enantioselectivity.
Industrial Production Methods: Industrial production methods for this compound are still under development, focusing on optimizing the reaction conditions for large-scale synthesis. The use of scalable photocatalytic processes is being explored to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine is used as a building block for synthesizing complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used to design molecules that interact with specific biological targets, aiding in the development of new therapeutics .
Medicine: In medicinal chemistry, this compound is explored for its potential as a bioisostere, replacing traditional aromatic rings to improve the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for developing new materials with unique properties, such as high strength and thermal stability .
Mechanism of Action
The mechanism of action of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core and azetidine ring. These interactions can modulate various biological pathways, depending on the specific functional groups attached to the core structure . The compound’s ability to act as a bioisostere allows it to mimic the behavior of other biologically active molecules, thereby influencing cellular processes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres in drug design.
Azetidine derivatives: Compounds containing the azetidine ring are known for their biological activity and are used in various therapeutic applications.
Uniqueness: The combination of the bicyclo[1.1.1]pentane core with the azetidine ring in 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine provides a unique structural motif that enhances its stability and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
2763756-66-5 |
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Molecular Formula |
C10H14F3NO2 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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